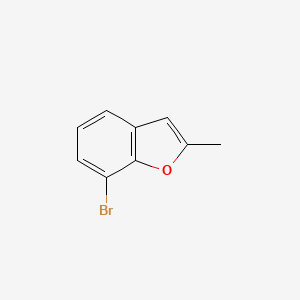

7-Bromo-2-methylbenzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVGRFODLCTVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57547-15-6 | |

| Record name | 7-bromo-2-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Benzofuran Heterocyclic System: a Cornerstone in Chemical Synthesis and Biology

The benzofuran (B130515) scaffold, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a structural motif of paramount importance in both chemical synthesis and biology. mdpi.com This heterocyclic system is not merely a synthetic curiosity but is found in a plethora of natural products, demonstrating its evolutionary selection for biological relevance. nih.gov

In Chemical Synthesis: The benzofuran ring is a versatile building block, lending itself to a wide array of chemical transformations. Its synthesis has been a subject of extensive research for over a century, with the first reported synthesis by Perkin in 1870. mdpi.com Modern synthetic strategies, including palladium-catalyzed heterocyclization, have provided facile and efficient routes to a diverse range of substituted benzofurans. researchgate.net This accessibility has made the benzofuran nucleus a popular starting point for the construction of more complex molecular architectures.

In Biology: The significance of the benzofuran system is underscored by the diverse biological activities exhibited by its derivatives. Numerous studies have confirmed that compounds containing the benzofuran core possess potent anti-tumor, antibacterial, antioxidant, and antiviral properties. rsc.org This broad spectrum of activity has cemented the status of benzofuran derivatives as privileged scaffolds in drug discovery, with researchers continuously exploring their potential to address a wide range of diseases. nih.gov

Halogenated Benzofuran Derivatives: a Focus of Research

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran (B130515) ring has been shown to be a powerful strategy for modulating the biological activity of these compounds. mdpi.com Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has consistently demonstrated that halogenated benzofuran derivatives exhibit enhanced cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The presence of a halogen atom can lead to the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. mdpi.com The position of the halogen on the benzofuran scaffold is a critical determinant of its biological effect, a key consideration in the rational design of new therapeutic agents. mdpi.com Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans often display the highest cytotoxicity. mdpi.com

The Current Research Landscape: 7 Bromo 2 Methylbenzofuran and Its Analogues

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds, including benzofurans. rsc.org These methods offer mild reaction conditions and compatibility with a wide range of functional groups. tsijournals.com The palladium-assisted heteroannulation of 2-allylphenols, in particular, provides a highly innovative and convenient route to the benzofuran nucleus. tsijournals.com

A facile and rapid method for synthesizing benzofuran derivatives involves the palladium-induced heterocyclization of 2-allylphenols. researchgate.net This intramolecular oxypalladation of the olefin provides a direct pathway to the benzofuran structure. tsijournals.com The required 2-allylphenol (B1664045) precursors can be readily prepared through the Claisen rearrangement of corresponding allylphenyl ethers, making this a broadly applicable method. researchgate.net

The general mechanism for the formation of 2-substituted benzofurans from 2-allylphenols using a palladium(II) catalyst, such as dichlorobis(acetonitrile)palladium(II), involves an intramolecular oxypalladation of the allyl group. This is followed by a β-elimination of a palladium-hydride species to yield the final benzofuran product. tsijournals.com A study demonstrated the successful synthesis of this compound in a 74% yield via this method, starting from 2-allyl-6-bromophenol. researchgate.net

The use of palladium in the cyclization of 2-allylphenols can be either stoichiometric or catalytic. While stoichiometric amounts of a palladium salt like PdCl₂ provide a simple, mild-condition synthesis of benzofurans, this approach has a significant drawback due to the large quantity of expensive palladium required. tsijournals.com The yields in stoichiometric cyclizations are often lower compared to catalytic processes. researchgate.net

To overcome the cost and efficiency issues, a catalytic cycle is preferable. tsijournals.com Catalytic systems are designed to regenerate the active Pd(II) species. This is often achieved by using a co-oxidant, such as cupric acetate (B1210297) or p-benzoquinone, under an oxygen atmosphere to reoxidize the Pd(0) that forms after the reductive elimination step back to Pd(II). tsijournals.comresearchgate.net The catalytic protocol has been shown to be superior to the stoichiometric process, providing acceptable to high yields of the desired benzofuran products. researchgate.net For instance, the catalytic cyclization of 2-allylphenols using a system of Pd(OAc)₂, p-benzoquinone, and LiCl has proven effective. researchgate.net

| Substrate | Product | Condition | Yield (%) |

|---|---|---|---|

| 2-Allyl-4-bromophenol | 5-Bromo-2-methylbenzofuran | Stoichiometric | 68 |

| 2-Allyl-4-bromophenol | 5-Bromo-2-methylbenzofuran | Catalytic | 75 |

| 2-Allyl-6-bromophenol | This compound | Stoichiometric | 70 |

| 2-Allyl-6-bromophenol | This compound | Catalytic | 74 |

The selective functionalization of specific C-H bonds in aromatic compounds is a significant challenge in organic synthesis. rsc.org Palladium-catalyzed C-H activation has emerged as a powerful strategy for achieving high site-selectivity. rsc.org In the synthesis of substituted benzofurans, controlling the regioselectivity is crucial for obtaining the desired isomer.

In the context of palladium-catalyzed ring-opening reactions of substituted oxabicyclic alkenes, the regioselectivity is influenced by both steric and electronic factors of the substrate and the palladium-aryl complex. beilstein-journals.org For the cyclization of substituted 2-allylphenols, the inherent electronic properties and substitution pattern of the phenol (B47542) ring guide the cyclization to a specific position. The palladium-catalyzed heterocyclization of 2-allyl-6-bromophenol, for example, selectively yields this compound, demonstrating the high regioselectivity of this process. researchgate.net The electrophilic character of the organopalladium reagent plays a key role in this selectivity. researchgate.net

Heterocyclization of 2-Allylphenols

One-Pot Cyclization Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methodologies have been developed for the synthesis of benzofuran derivatives.

One such approach involves a three-component reaction of a substituted phenol, paraformaldehyde, and an α-bromo ketone, catalyzed by palladium. This method allows for the construction of 2-benzoylbenzofurans from simple starting materials in a single step. rsc.org Another efficient one-pot procedure involves the transformation of allyl aryl ethers directly into 2-methylbenzofurans through a sequential Claisen rearrangement and subsequent palladium-catalyzed oxidative cyclization. rsc.org Furthermore, an environmentally benign one-pot synthesis of 2-arylbenzofurans has been developed that proceeds at room temperature, highlighting the advancements in making these syntheses more sustainable. rsc.org

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer a powerful tool for constructing complex molecular architectures from simpler precursors. These strategies can provide access to heterocyclic compounds that may be difficult to synthesize via other routes.

A notable rearrangement-based strategy for synthesizing benzofuran isomers involves the transformation of 2-hydroxychalcones. rsc.orgnih.govrsc.org This method allows for the highly selective synthesis of different benzofuran derivatives depending on the reaction conditions. nih.gov

The general strategy begins with an oxidative rearrangement of a protected 2-hydroxychalcone (B1664081) derivative, for example using a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene, to afford a key 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov This intermediate can then be selectively converted into different benzofuran isomers. For instance, treatment of the 2,3-dihydrobenzofuran with a base or weak acid in a solvent like tetrahydrofuran (B95107) (THF) can yield 3-acylbenzofurans. nih.gov Conversely, using a stronger acid such as p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) can selectively generate 3-formylbenzofurans. rsc.orgnih.gov This strategic use of reaction conditions provides a versatile and highly selective route to functionalized benzofurans. nih.govrsc.org

Oxidative Dearomatization and Cycloaddition Reactions

Oxidative dearomatization serves as a powerful strategy, transforming simple phenolic compounds into highly reactive intermediates suitable for complex molecule synthesis. These methods provide access to dihydrobenzofuran cores through controlled cycloaddition pathways.

Utilization of Masked o-Benzoquinone Intermediates for Dihydrobenzofuran Synthesis

The generation of masked o-benzoquinones from readily available phenol derivatives is a key tactic for synthesizing dihydrobenzofuran structures. This process typically involves the oxidative dearomatization of 2-alkoxy or 2-halophenols. For instance, the treatment of 2-alkoxyphenols with reagents like phenyliodine(III) diacetate (PIDA) in methanol (B129727) effectively generates masked o-benzoquinones. cnr.it These intermediates are not typically isolated but are trapped in situ with various dienophiles.

A common application is the formal [3+2] cycloaddition with styrenes, often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), to yield dihydrobenzofuran derivatives. cnr.it The reaction proceeds through the attack of the styrene (B11656) on a phenoxonium ion intermediate, followed by intramolecular trapping to construct the heterocyclic ring. chim.it This methodology allows for the synthesis of a range of substituted dihydrobenzofurans. The versatility of this approach is demonstrated by its application in the synthesis of complex natural products, where the Diels-Alder reaction of masked o-benzoquinones leads to intricate polycyclic systems with high stereocontrol. nih.govnih.gov

Table 1: Examples of Dihydrobenzofuran Synthesis via Masked o-Benzoquinones

| Phenol Precursor | Oxidizing Agent | Dienophile | Resulting Structure |

| 2-Alkoxyphenols | PIDA/MeOH | Styrene Derivatives | 2,3-Disubstituted Dihydrobenzofurans |

| 4-Haloguaiacols | PIDA/MeOH | Styrenes | Substituted Dihydrobenzofurans |

| 2-Methoxyphenols | Various | Dienes (for Diels-Alder) | Bicyclic and Oxatricyclic Adducts |

Formal [4+1]-Cycloaddition via o-Quinone Methide Intermediates

The formal [4+1]-cycloaddition reaction of ortho-quinone methides (o-QMs) is an efficient route to 2,3-dihydrobenzofurans. rsc.org In this approach, the o-QM acts as a four-atom component, which reacts with a one-atom synthon to form the five-membered dihydrofuran ring.

These reactive o-QMs can be generated in situ under mild conditions from various precursors, such as o-hydroxybenzyl alcohols or o-siloxybenzyl halides. cnr.it A variety of reagents can serve as the C1 source. For example, stabilized sulfur ylides react with o-QMs in a Michael-type addition, followed by an intramolecular nucleophilic substitution, to furnish 2-substituted dihydrobenzofurans in excellent yields. cnr.itrsc.org

Another notable method involves a phosphorus(III)-mediated formal [4+1]-cycloaddition. nih.govorganic-chemistry.org In this process, o-QMs react with 1,2-dicarbonyl compounds in the presence of a phosphine (B1218219) reagent. This multicomponent assembly exploits the carbene-like reactivity of dioxyphospholene intermediates, enabling the synthesis of dihydrobenzofurans that bear a quaternary carbon center at the C2 position. cnr.itnih.govorganic-chemistry.org The reaction conditions are generally mild, and the methodology demonstrates a broad substrate scope. nih.gov

Table 2: [4+1]-Cycloaddition Strategies for Dihydrobenzofuran Synthesis

| o-QM Generation Method | C1 Synthon/Reagent | Key Features |

| From o-siloxybenzyl halides (with F⁻ source) | Stabilized Sulfur Ylides | Mild conditions, high yields for 2-substituted DHBs. cnr.it |

| From Phenolic Mannich Bases (base-induced) | Sulfur Ylides | Michael addition followed by intramolecular substitution. cnr.it |

| From o-hydroxybenzyl alcohols | 1,2-Dicarbonyls / P(III) | Forms C2-quaternary centers, stereoconvergent. nih.govorganic-chemistry.org |

| From 3-chlorooxindoles (base-promoted) | 3-Chlorooxindoles | Facile synthesis of spirocyclic oxindole (B195798) scaffolds. nih.govresearchgate.net |

Preparation of Key Precursors

The efficient synthesis of the target benzofuran structure relies heavily on the strategic preparation of key precursors. The following subsections detail established methods for generating crucial intermediates.

Synthesis of Allylphenyl Ethers via Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation and is instrumental in synthesizing o-allylphenols, which are direct precursors to 2-methyldihydrobenzofurans. The process begins with the synthesis of an allyl phenyl ether, typically through the Williamson ether synthesis by reacting a phenol (such as a brominated cresol) with an allyl halide.

Upon heating, the allyl phenyl ether undergoes a chim.itchim.it-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring, yielding an o-allylphenol. This intermediate can then be cyclized to form the 2-methyldihydrobenzofuran ring system. Iron-catalyzed versions of the Claisen rearrangement have been developed, allowing the reaction to proceed under milder conditions. nih.gov Subsequent intramolecular cyclization, often acid-catalyzed or promoted by transition metals like palladium, completes the formation of the dihydrobenzofuran ring. rsc.org

Generation of o-Quinone Methide Intermediates

The transient ortho-quinone methides (o-QMs) are pivotal intermediates in numerous synthetic routes to dihydrobenzofurans. cnr.it Their high reactivity necessitates in situ generation from stable precursors. Several methods are prominent in the literature:

Dehydration of o-Hydroxybenzyl Alcohols : Acid or base-catalyzed dehydration of o-hydroxybenzyl alcohols is a direct and common method for producing o-QMs.

From o-Siloxybenzyl Halides : The treatment of o-siloxybenzyl halides with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), smoothly generates o-QMs under mild conditions. cnr.it

From Phenolic Mannich Bases : Base-induced elimination of the amine moiety from phenolic Mannich bases provides a reliable route to o-QMs. cnr.it

Aerobic Oxidation : Iron-catalyzed aerobic oxidation of certain phenols, such as 2,4,6-trimethylphenol, can lead to the formation of o-QMs, which can then act as Michael acceptors in subsequent reactions. rsc.org This method utilizes air as the terminal oxidant, representing a green chemistry approach. rsc.org

These varied generation methods provide chemists with a flexible toolkit to access o-QM intermediates, tailoring the reaction conditions to the specific needs of the synthetic sequence. rsc.org

Role of the Bromine Atom in Chemical Transformations

The bromine atom at the 7-position of the 2-methylbenzofuran (B1664563) core plays a pivotal role in dictating the molecule's reactivity and serves as a versatile handle for a variety of chemical transformations. Its presence significantly influences the electronic properties of the benzofuran ring system, enabling a range of synthetic modifications.

Electrophilic Activation and Reactivity Enhancement

The bromine atom, being an electron-withdrawing group, enhances the reactivity of the benzofuran ring towards certain transformations. This electronic influence can facilitate nucleophilic substitution reactions at the bromine-bearing carbon. smolecule.comsmolecule.com The presence of bromine can also direct electrophilic substitution reactions to specific positions on the aromatic ring, allowing for further functionalization of the molecule. smolecule.com This activation is crucial for the synthesis of more complex derivatives with potential applications in medicinal chemistry and material science. smolecule.comsmolecule.com

Carbon-Carbon Bond Forming Reactions

The bromine atom on the this compound scaffold is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed reactions, such as the Sonogashira coupling, are widely employed to form carbon-carbon bonds. researchgate.net The Sonogashira reaction, specifically, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. mdpi.com This method has been successfully used in the synthesis of various benzofuran derivatives. rsc.orgnih.gov For instance, the coupling of o-halophenols with alkynes under Sonogashira conditions is a key step in constructing the benzofuran nucleus. rsc.org The efficiency of these reactions can be influenced by the choice of solvent, with studies showing that nonpolar solvents like toluene (B28343) can sometimes provide better yields compared to polar aprotic solvents like DMF. lucp.net The versatility of palladium-catalyzed coupling reactions allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the benzofuran framework. umanitoba.ca

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Alkynyl-substituted 2-methylbenzofuran | mdpi.com |

| o-Iodophenol | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | 2-Substituted benzofuran | rsc.org |

| 2-Bromoarylether | Cyclobutanol derivative | [Pd(dba)₂]/PPh₃ | Alkenylated benzofuran | acs.org |

Nucleophilic Reaction Pathways

The electrophilic nature of the carbon atom attached to the bromine in this compound makes it susceptible to attack by nucleophiles, leading to a variety of substitution and condensation reactions.

Cyclocondensation Reactions with Nucleophilic Reagents

Derivatives of this compound can undergo cyclocondensation reactions with various nucleophilic reagents to form new heterocyclic rings. For example, chalcones derived from 2-acetylbenzofurans can react with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net These reactions are fundamental in building more complex molecular architectures.

Formation of Fused Heterocyclic Systems (e.g., Pyrazole, Isoxazole Derivatives)

The synthesis of fused heterocyclic systems is a significant area of research due to the diverse biological activities associated with these structures. scispace.comresearchgate.net Starting from 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, a series of pyrazole and isoxazole derivatives have been synthesized through cyclocondensation reactions. tsijournals.com For instance, reaction with hydrazine hydrate, phenyl hydrazine, or semicarbazide (B1199961) hydrochloride leads to the formation of corresponding pyrazole derivatives. tsijournals.com Similarly, treatment with hydroxylamine hydrochloride can yield isoxazole derivatives. tsijournals.comresearchgate.net These reactions demonstrate the utility of the benzofuran scaffold in generating a library of fused heterocyclic compounds with potential pharmacological applications. tsijournals.comrsc.org

Table 2: Synthesis of Fused Heterocycles from Benzofuran Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran derivative | Hydrazine hydrate | Pyrazole derivative | tsijournals.com |

| 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran derivative | Phenyl hydrazine | Phenyl-substituted pyrazole derivative | tsijournals.com |

| 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran derivative | Semicarbazide hydrochloride | Pyrazole-carboxamide derivative | tsijournals.com |

| 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran derivative | Hydroxylamine hydrochloride | Isoxazole derivative | tsijournals.com |

| Benzofuran chalcone | Hydrazine hydrate | Pyrazoline derivative | scispace.com |

| Benzofuran chalcone | Hydroxylamine hydrochloride | Isoxazole derivative | researchgate.netresearchgate.net |

Skeletal Rearrangements and Atom-Swap Methodologies

Skeletal editing of molecules, which involves the insertion, deletion, or swapping of atoms within the molecular core, has emerged as a powerful strategy for the rapid diversification of chemical structures. d-nb.infonih.govrsc.org These techniques offer a more efficient alternative to de novo synthesis for accessing novel compounds with potentially altered biological activities. rsc.orgnih.gov In the context of this compound, such transformations can unlock access to other valuable heterocyclic systems.

A notable and innovative skeletal editing strategy applicable to this compound is the chemodivergent carbon-to-nitrogen (C-to-N) atom swap. This process allows for the transformation of the benzofuran core into either a benzisoxazole or a benzoxazole (B165842) scaffold, depending on the reaction conditions employed. rsc.orgnih.govnih.gov This transformation represents a significant synthetic tool, as benzisoxazole and benzoxazole moieties are prevalent in numerous natural products and pharmaceutical agents. rsc.org

The reaction proceeds through a cascade mechanism that begins with the oxidative cleavage of the C2-C3 bond of the furan (B31954) ring. rsc.orgnih.gov This is typically achieved using a photocatalyst, such as a ruthenium complex, in the presence of oxygen. nih.gov The initial cleavage is followed by the formation of an oxime intermediate, which can then be cyclized under different conditions to yield either the benzisoxazole or the benzoxazole product. rsc.orgnih.gov The presence of halogen substituents, such as the bromo group in this compound, is well-tolerated in this reaction sequence. nih.gov

The chemodivergence of the reaction is controlled by the choice of reagents and conditions in the second step of the one-pot protocol. nih.gov

Formation of Benzoxazole: Treatment of the intermediate with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions facilitates a Beckmann rearrangement of the oxime, followed by cyclization to afford the corresponding benzoxazole. nih.gov

Formation of Benzisoxazole: Alternatively, reaction of the intermediate with ammonia (B1221849) followed by treatment with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), under basic conditions promotes direct cyclization to the benzisoxazole. nih.gov

The following table illustrates the expected products from the chemodivergent C-to-N atom swap reaction of this compound, with representative reaction conditions based on studies of analogous substituted benzofurans. nih.gov

| Starting Material | Product | Reaction Conditions | Yield (%) |

| This compound | 7-Bromo-2-methylbenzoxazole | 1. Ru(phen)₃Cl₂, DIPEA, ACN, 450 nm, O₂, 35 °C, 16 h2. HOSA, MsOH, ACN, 90 °C, 3 h | 75-85 |

| This compound | 7-Bromo-3-methylbenzisoxazole | 1. Ru(phen)₃Cl₂, DIPEA, ACN, 450 nm, O₂, 35 °C, 16 h2. 2.7 M NH₃ in MeOH, rt, 3 h3. NCS, K₂CO₃, THF, rt, 16 h | 70-80 |

This data is illustrative and based on reported yields for similarly substituted benzofurans in the cited literature. nih.gov

This chemodivergent approach is highly valuable as it provides access to two distinct heterocyclic scaffolds from a single precursor, highlighting the synthetic utility of this compound as a building block in medicinal and materials chemistry. The user-friendly nature of this one-pot process further enhances its appeal for both academic and industrial research. rsc.orgnih.gov

Mechanistic Investigations in 7 Bromo 2 Methylbenzofuran Chemistry

Elucidation of Reaction Mechanisms for Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring system can be achieved through several mechanistic pathways, primarily involving the intramolecular cyclization of suitably substituted phenols. A common strategy involves the cyclization of ortho-alkenylphenols. For instance, palladium-catalyzed dehydrogenative intramolecular C-O bond formation provides a direct route to benzofurans from ortho-alkenylphenols, often without the need for external oxidants. researchgate.net Another significant pathway is the cyclization of ortho-alkynylphenols, which can be catalyzed by various transition metals, including palladium and copper. nih.gov In a typical sequence involving an iodophenol and a terminal alkyne, a Sonogashira coupling reaction, co-catalyzed by palladium and copper, forms an ortho-alkynylphenol intermediate. nih.govacs.org This intermediate then undergoes intramolecular cyclization to yield the benzofuran skeleton. nih.gov

Metal-free approaches have also been developed. Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org These reactions proceed via an oxidative cyclization mechanism. organic-chemistry.org The choice of catalyst and reaction conditions allows for regioselective synthesis, which is critical for preparing specifically substituted benzofurans like 7-Bromo-2-methylbenzofuran.

Mechanistic Role of Organopalladium Reagents

Organopalladium chemistry is a cornerstone in the synthesis of benzofurans, offering highly efficient and selective methods for ring construction and functionalization. nih.govnih.gov The catalytic cycles typically involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination, particularly in cross-coupling reactions. nih.govmdpi.com

One of the most powerful methods for forming the benzofuran ring is the palladium-catalyzed intramolecular oxidative cyclization of phenols bearing an olefin or alkyne group at the ortho position. organic-chemistry.org For example, in the reaction of an ortho-cinnamyl phenol (B47542), a [PdCl₂(CH₃CN)₂] catalyst facilitates a regioselective 5-exo-trig intramolecular cyclization. organic-chemistry.org The mechanism involves the coordination of the palladium(II) catalyst to the olefin, followed by nucleophilic attack from the phenolic oxygen (oxypalladation) to form a palladium-containing intermediate. Subsequent β-hydride elimination regenerates the catalyst and yields the cyclized product.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, palladium catalysts are essential for creating C-C bonds to functionalize the benzofuran core. nih.govmdpi.com For instance, coupling this compound with an arylboronic acid would proceed via the following mechanistic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nih.govmdpi.com

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a diarylpalladium(II) complex. nih.gov The base is crucial for activating the boronic acid. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govmdpi.com

The choice of ligands on the palladium center is critical as it influences the catalyst's stability, reactivity, and selectivity. unicatt.it Ligands like phosphines (e.g., dppf, XPhos) can stabilize the palladium species and facilitate the key steps of the catalytic cycle. unicatt.it

Table 1: Selected Palladium Catalysts and Their Roles in Benzofuran Synthesis

| Catalyst System | Starting Materials | Mechanistic Role | Ref |

| Pd(OAc)₂ / Ligand | Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile (B52724) | Catalyzes transmetalation and subsequent intramolecular insertion and condensation. | nih.govacs.org |

| (PPh₃)PdCl₂ / CuI | Iodophenol, Terminal alkyne | Co-catalyst system for Sonogashira coupling, followed by intramolecular cyclization. | nih.govacs.org |

| [PdCl₂(CH₃CN)₂] / Benzoquinone | ortho-cinnamyl phenol | Catalyst for 5-exo-trig intramolecular oxidative cyclization (oxypalladation). | organic-chemistry.org |

| Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl acetate (B1210297), N-nucleophiles | Catalyzes benzylic-like nucleophilic substitution via a π-allyl type intermediate. | unicatt.it |

| Pd/C | ortho-alkenylphenol | Heterogeneous catalyst for dehydrogenative intramolecular C-O bond formation. | researchgate.net |

Studies on Oxidative Cleavage and Subsequent Cyclization Pathways

While many benzofuran syntheses involve direct cyclization, some mechanisms proceed through an oxidative cleavage step. These pathways can offer unique routes to complex benzofuran structures. For example, a metal-free approach for C-H functionalization can lead to a selective oxidative cleavage of 2-benzylfurans. organic-chemistry.org In other instances, oxidative conditions are employed not for cleavage but to facilitate the cyclization itself, such as in the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This reaction involves a sequential nucleophilic addition and an oxidative cyclization step where molecular oxygen acts as the terminal oxidant. rsc.org

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

The reactivity of the benzofuran ring is significantly influenced by the nature and position of its substituents. The benzofuran system is electron-rich and generally undergoes electrophilic substitution reactions. researchgate.netchemicalbook.com The preferred site for electrophilic attack is the C2 position, followed by the C3 position, due to higher electron density. chemicalbook.compixel-online.net When the C2 position is occupied, as in this compound, electrophilic substitution would be directed towards the C3 position. chemicalbook.com

The substituents on the benzene (B151609) ring also modulate the reactivity of the entire scaffold. For this compound, the bromine atom at the C7 position and the methyl group at the C2 position exert distinct electronic effects.

Methyl Group at C2: The methyl group is electron-donating (+I effect), which increases the electron density of the furan (B31954) ring, particularly at the C3 position, making it more susceptible to electrophilic attack.

Kinetic studies on the electrophilic bromination of substituted benzofurans have shown that electronic effects from substituents on the benzene ring are transmitted through the heterocyclic system to influence the reaction rate at the furan ring. oup.com Research on the palladium-catalyzed coupling of 2,3-dibromobenzofurans has demonstrated high regioselectivity, with the C2-Br bond being significantly more reactive than the C3-Br bond. nih.gov This differential reactivity is attributed to electronic and steric factors. Applying this logic to this compound, the C7-Br bond would be the primary site for cross-coupling reactions, leaving the rest of the molecule intact for further functionalization.

Studies on ruthenium-catalyzed reactions have shown that benzoic acids with electron-withdrawing groups (like Br) result in lower yields of benzofuran products compared to those with electron-donating groups, highlighting the significant impact of substituents on reaction efficiency. nih.gov

Table 2: Influence of Substituents on the Reactivity of the Benzofuran Core

| Substituent/Position | Electronic Effect | Influence on Reactivity | Reaction Type | Ref |

| Bromine (C7) | Inductive (-I), Resonance (+R) | Deactivates benzene ring to electrophilic attack. Provides a reactive site for Pd-catalyzed cross-coupling. | Electrophilic Substitution, Cross-Coupling | nih.govvu.nl |

| Methyl (C2) | Inductive (+I) | Activates furan ring (esp. C3) towards electrophilic attack. | Electrophilic Substitution | chemicalbook.com |

| General EWG on Benzene Ring | -I, -R | Can increase the rate of oxidative addition in cross-coupling. May decrease yields in other catalytic cycles. | Cross-Coupling, Ru-catalyzed cyclization | nih.govmdpi.com |

| General EDG on Benzene Ring | +I, +R | Can decrease the rate of oxidative addition. May increase yields in other catalytic cycles. | Cross-Coupling, Ru-catalyzed cyclization | nih.govvu.nl |

Spectroscopic and Advanced Structural Characterization of 7 Bromo 2 Methylbenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 7-Bromo-2-methylbenzofuran provides a clear map of the proton environments within the molecule. The analysis reveals distinct signals for the methyl group, the vinylic proton on the furan (B31954) ring, and the three aromatic protons on the benzene (B151609) ring.

The methyl protons (H-8) at the 2-position resonate as a singlet at approximately 2.46 ppm. This downfield shift, relative to a typical alkyl proton, is indicative of its attachment to the electron-rich benzofuran (B130515) ring system. The vinylic proton (H-3) on the furan ring appears as a singlet at around 6.36 ppm.

The aromatic region of the spectrum displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 4-position (H-4) appears as a doublet of doublets at approximately 7.37 ppm, with coupling constants of J = 7.8 Hz and 1.2 Hz. This splitting pattern arises from coupling to the adjacent protons H-5 and H-6. The proton at the 6-position (H-6) is observed as a doublet at around 7.28 ppm with a coupling constant of J = 7.8 Hz, due to its coupling with H-5. The proton at the 5-position (H-5) resonates as a triplet at approximately 7.07 ppm with a coupling constant of J = 7.8 Hz, indicating coupling to both H-4 and H-6.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 (CH₃) | 2.46 | s | - |

| H-3 | 6.36 | s | - |

| H-5 | 7.07 | t | 7.8 |

| H-6 | 7.28 | d | 7.8 |

| H-4 | 7.37 | dd | 7.8, 1.2 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of this compound. The spectrum exhibits nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The methyl carbon (C-8) is observed at approximately 14.5 ppm. The carbon of the furan ring (C-3) resonates at around 102.8 ppm. The quaternary carbon atom at the 7-position (C-7), which is bonded to the bromine atom, appears at approximately 103.4 ppm. The remaining aromatic and furan carbons are found in the downfield region of the spectrum. The carbon at the 5-position (C-5) is located at 122.2 ppm, while the carbon at the 6-position (C-6) is at 125.0 ppm. The carbon at the 4-position (C-4) resonates at 128.8 ppm. The quaternary carbons of the benzofuran ring system, C-3a and C-7a, are observed at 129.8 ppm and 153.9 ppm, respectively. The carbon at the 2-position (C-2), attached to the methyl group, is the most downfield signal, appearing at approximately 157.9 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-8 (CH₃) | 14.5 |

| C-3 | 102.8 |

| C-7 | 103.4 |

| C-5 | 122.2 |

| C-6 | 125.0 |

| C-4 | 128.8 |

| C-3a | 129.8 |

| C-7a | 153.9 |

| C-2 | 157.9 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the molecular ion peak [M]⁺ is observed at m/z 210/212, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The presence of these two peaks in an approximate 1:1 ratio is a characteristic signature of a monobrominated compound. The major fragments observed in the mass spectrum include the loss of a bromine atom, resulting in a peak at m/z 131, and the subsequent loss of a hydrogen atom to give a fragment at m/z 130. A peak corresponding to the loss of a methyl group is also observed at m/z 195/197.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 98 | [M+2]⁺ (C₉H₇⁸¹BrO) |

| 210 | 100 | [M]⁺ (C₉H₇⁷⁹BrO) |

| 197 | 15 | [M+2 - CH₃]⁺ |

| 195 | 15 | [M - CH₃]⁺ |

| 131 | 85 | [M - Br]⁺ |

| 130 | 50 | [M - Br - H]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that are consistent with its proposed structure.

Aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. The presence of the benzofuran ring system is indicated by C=C stretching vibrations within the aromatic and furan rings, which typically appear in the 1600-1450 cm⁻¹ region. Specifically, bands are noted at approximately 1610, 1580, and 1460 cm⁻¹. The C-O-C stretching vibration of the furan ether linkage is expected in the 1250-1050 cm⁻¹ range, with a notable band observed around 1180 cm⁻¹. The C-Br stretching vibration gives rise to an absorption in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1580 | Strong | Aromatic C=C Stretch |

| ~1460 | Strong | Aromatic C=C Stretch |

| ~1180 | Strong | C-O-C Stretch (Ether) |

| ~740 | Strong | C-H Bending (Aromatic) |

| ~650 | Medium | C-Br Stretch |

X-ray Diffraction Studies for Solid-State Structural Elucidation

While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of a single crystal offers the most definitive proof of its three-dimensional structure in the solid state. To date, a specific X-ray crystal structure for this compound has not been reported in the surveyed literature. The acquisition of such data would require the growth of a suitable single crystal and subsequent diffraction analysis. This would confirm the planar nature of the benzofuran ring system and provide precise bond lengths and angles, further solidifying the structural assignment determined by spectroscopic means.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic separation is a cornerstone in the synthesis and analysis of this compound. The choice of technique is dictated by the specific requirements of the analysis, from the rapid qualitative assessment of a reaction's progress to the quantitative determination of purity and the isolation of the final product.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient tool for the real-time monitoring of chemical reactions that lead to the synthesis of this compound. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In a typical application, a silica (B1680970) gel plate is used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. For benzofuran derivatives, a non-polar solvent system is often effective. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly employed. The progress of the reaction can be visualized by spotting the reaction mixture on the TLC plate at different time intervals. The separation of the starting materials, intermediates, and the final product is observed as distinct spots on the plate after development and visualization under UV light.

A study on a related, more complex derivative, 7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, reported purification by column chromatography using a hexane-ethyl acetate (2:1 v/v) solvent system, with a corresponding Rf value of 0.68. While not directly for the target compound, this provides a valuable starting point for developing a TLC method for this compound.

Table 1: Illustrative TLC Parameters for Analysis of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (9:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf of Product | ~0.4 - 0.6 |

| Expected Rf of Starting Materials | Varies based on polarity |

Note: The data in this table is illustrative and based on typical values for similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC is the most common mode used for the analysis of benzofuran derivatives.

In this method, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of halogenated benzofuran derivatives has been established to be above 95.5% using HPLC. rsc.org

For the analysis of this compound, a gradient elution method may be employed to ensure the efficient separation of the target compound from any impurities. The retention time of the compound is a key parameter for its identification and quantification.

Table 2: Representative HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 12-15 minutes |

Note: The data in this table is representative and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of any impurities.

Following separation by the HPLC component, the eluent is introduced into the mass spectrometer. An ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. It has been noted that direct analysis of some chlorinated benzofuran intermediates by LC-MS can be challenging and may require derivatization to enhance their amenability to mass spectrometric analysis.

Table 3: Typical LC-MS Parameters for this compound

| Parameter | Setting |

| LC Conditions | As per HPLC method in Table 2 |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

| Expected [M+H]+ | m/z 211.98/213.98 (due to Br isotopes) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Note: This data is illustrative. The distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

The principles of UPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method for this compound would likely employ a sub-2 µm C18 column and a rapid gradient elution. The increased resolution of UPLC is particularly advantageous for separating closely related impurities or isomers.

Table 4: Example UPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40-90% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm or MS |

| Expected Retention Time | 2-3 minutes |

Note: This table provides an example of a UPLC method; specific conditions would require development and validation.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size in solution. The stationary phase consists of a porous material, and larger molecules, which are excluded from the pores, travel through the column more quickly than smaller molecules that can penetrate the pores.

While GPC is a powerful tool for the analysis of polymers and other macromolecules, it is generally not a suitable technique for the purity assessment or isolation of small molecules like this compound. The separation mechanism of GPC is not effective for small molecules that can all readily access the pores of the stationary phase, leading to poor resolution. Therefore, GPC is not typically employed in the analysis of this compound or its derivatives.

Computational Chemical Analysis and Molecular Modeling of 7 Bromo 2 Methylbenzofuran

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most used in drug design to predict how a small molecule (ligand), such as 7-bromo-2-methylbenzofuran, might interact with a large biological target, typically a protein or nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

A thorough review of scientific literature and chemical databases did not yield any specific molecular docking studies that have been performed on this compound. While research exists on other substituted benzofuran (B130515) derivatives, detailing their interactions with various biological targets, no such data is currently available for this particular compound. The execution of such a study would require the selection of a relevant biological target, followed by the use of specialized software to perform the docking calculations and analyze the resulting binding modes and energies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in the field of medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. SAR is a qualitative approach that relates structural features to activity, while QSAR takes a quantitative approach by developing mathematical models that correlate physicochemical properties of a series of compounds with their biological activities.

As with molecular docking, a comprehensive search of the available scientific literature revealed no specific QSAR or SAR studies focused on this compound. Such studies typically require a dataset of structurally related compounds with corresponding biological activity data. The development of a QSAR or SAR model for this compound would necessitate the synthesis and biological evaluation of a series of analogs to establish a relationship between structural modifications and their impact on a particular biological endpoint.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and are also used to predict the pharmacokinetic and pharmacodynamic properties of compounds. Several key molecular descriptors for this compound have been calculated using computational methods and are detailed below. nih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, the computationally derived TPSA is presented in the table below.

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. This property is crucial for understanding how a drug will be absorbed, distributed, metabolized, and excreted. The calculated LogP, or clogP, is a theoretical estimation of this value. A widely used algorithm for this calculation is XLogP3.

The clogP value for this compound has been computationally determined and is provided in the subsequent table. nih.gov

The number of hydrogen bond acceptors and donors in a molecule is a key determinant of its solubility and binding affinity to biological targets. Hydrogen bond acceptors are typically electronegative atoms like oxygen and nitrogen, while hydrogen bond donors are hydrogen atoms attached to such electronegative atoms.

The computed hydrogen bond acceptor and donor counts for this compound are listed in the table. nih.gov

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

The number of rotatable bonds for this compound has been calculated and is included in the summary table below. nih.gov

Summary of Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 13.1 Ų |

| Computational LogP (clogP) | 3.4 |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 0 |

Predicted Collision Cross Section (CCS) Analysis

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the three-dimensional shape and size of an ion in the gas phase. It is a measure of the effective area of the ion that is subject to collisions with a neutral buffer gas in ion mobility spectrometry (IMS). Computational methods are increasingly employed to predict CCS values, providing valuable information for the identification and characterization of molecules, particularly in complex mixtures where authentic standards may be unavailable.

For this compound, a predicted CCS value has been computationally generated. The calculated CCS for the protonated molecule ([M+H]+) is 148 Ų Current time information in JP.. This prediction is based on theoretical models that consider the molecule's structure and its interactions with the drift gas. Such in silico predictions are instrumental in the tentative identification of this compound in IMS-mass spectrometry analyses, aiding in its differentiation from isomers and other structurally related compounds.

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 148 |

Data sourced from computational predictions. Current time information in JP.

Electronic Structure Calculations and Reactivity Prediction

While specific computational studies detailing the electronic structure and reactivity of this compound are not extensively available in the current body of scientific literature, inferences can be drawn from the general principles of organic chemistry and computational analyses of related benzofuran derivatives. The electronic properties and reactivity of the this compound molecule are primarily dictated by the interplay of the fused aromatic system, the electron-donating methyl group, and the electron-withdrawing bromine atom.

Electronic Structure:

The benzofuran scaffold itself is an aromatic system with delocalized π-electrons across the fused benzene (B151609) and furan (B31954) rings. The presence of substituents significantly modulates the electron distribution within this core structure.

Methyl Group (at C2): The methyl group is an electron-donating group through hyperconjugation and inductive effects. This donation of electron density is expected to increase the electron richness of the furan ring, particularly at the C2 and C3 positions.

Reactivity Prediction:

The combination of these substituent effects allows for predictions regarding the reactivity of this compound.

Electrophilic Aromatic Substitution: The benzofuran ring system is generally reactive towards electrophiles. The electron-donating methyl group at C2 would further activate the furan ring for electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom at C7 would deactivate the benzene ring. Therefore, electrophilic substitution reactions are most likely to occur on the furan ring or at specific positions on the benzene ring that are least deactivated. Computational models of similar substituted benzofurans often show that the electrostatic potential is more negative around the furan ring, indicating a higher propensity for electrophilic attack in that region.

Nucleophilic Attack: The presence of the electronegative bromine atom creates a site susceptible to nucleophilic aromatic substitution, although such reactions typically require harsh conditions or the presence of an activating group. The C7 carbon atom, being directly bonded to the bromine, would be the primary site for such an attack.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C7 position is a key functional group for participating in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the further functionalization of the this compound scaffold, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Methyl | C2 | Electron-donating (+I, hyperconjugation) | Activates the furan ring towards electrophilic attack. |

| Bromo | C7 | Electron-withdrawing (-I) and weakly electron-donating (+R) | Deactivates the benzene ring towards electrophilic attack; provides a site for nucleophilic substitution and cross-coupling reactions. |

Research Applications of 7 Bromo 2 Methylbenzofuran As a Chemical Scaffold

Intermediate in the Synthesis of Complex Organic Molecules

The presence of a bromine atom at the 7-position of the 2-methylbenzofuran (B1664563) core renders it an excellent precursor for the synthesis of more complex organic molecules. Brominated benzofurans are versatile intermediates in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide array of functional groups and molecular fragments, leading to the assembly of intricate molecular architectures. For instance, brominated benzofurans have been utilized as key intermediates in the total synthesis of several natural products. rsc.org The reactivity of the bromo substituent allows for its conversion into other functional groups, further expanding the synthetic utility of this scaffold. While specific examples detailing the use of 7-Bromo-2-methylbenzofuran as a starting material in the total synthesis of complex natural products are not extensively documented in the reviewed literature, the principles of its synthetic utility are well-established within the broader context of brominated benzofuran (B130515) chemistry.

Design and Development of Molecular Probes for Biological Evaluations

The benzofuran scaffold has been investigated for the development of molecular probes for biological imaging. nih.gov The inherent fluorescence of some benzofuran derivatives, coupled with the ability to modify their photophysical properties through substitution, makes them attractive candidates for this application. The introduction of specific functionalities can allow these molecules to selectively bind to biological targets of interest, such as amyloid plaques in Alzheimer's disease, enabling their visualization. nih.gov While the direct application of this compound as a molecular probe has not been specifically detailed, the general principles of benzofuran-based probe design suggest its potential in this area. The bromo and methyl groups could be further functionalized to attach targeting moieties or to fine-tune the spectral properties of the resulting probe.

Exploration in Medicinal Chemistry Research for Novel Scaffolds

The this compound scaffold has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents targeting a variety of biological pathways. The combination of the benzofuran core with bromo and methyl substituents provides a unique pharmacophore that can be further elaborated to interact with specific biological targets.

Benzofuran derivatives have been explored as ligands for various receptors. For instance, certain 2-phenylbenzofuran (B156813) derivatives have shown potential as estrogenic agents. While specific studies on this compound as an estrogen receptor ligand are not available, the broader class of compounds highlights the potential of the benzofuran scaffold in this area. Similarly, the benzofuran core has been incorporated into antagonists for the histamine (B1213489) H3 receptor, a target for various central nervous system disorders. nih.govsemanticscholar.org The development of selective ligands for the dopamine (B1211576) D3 receptor, implicated in conditions like schizophrenia and substance abuse, has also seen the use of benzofuran-based structures. The specific contribution of the 7-bromo and 2-methyl substitution pattern to the affinity and selectivity for these receptors remains an area for further investigation.

The this compound scaffold has been investigated as a basis for the design of inhibitors for a range of enzymes and proteins implicated in various diseases.

Metalloproteinase-13 (MMP-13): Benzofuran derivatives have been identified as inhibitors of MMP-13, an enzyme involved in the degradation of cartilage and a key target in osteoarthritis research. nih.govnih.govresearchgate.netgrafiati.com The benzofuran moiety can serve as a scaffold to position functional groups that interact with the active site of the enzyme.

HIV-1 Reverse Transcriptase: While specific studies on this compound are not prominent, the broader class of benzofurans has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

Monoamine Oxidase (MAO): A study on bromo-2-phenylbenzofurans revealed their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for neurodegenerative diseases like Parkinson's disease. nih.govsciforum.netnih.govresearchgate.net The 2-(2′-bromophenyl)-5-methylbenzofuran was identified as a particularly active compound with an IC50 value of 0.20 μM. nih.gov

Topoisomerase I: The benzofuran scaffold has been incorporated into molecules designed to inhibit Topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.

Pim-1 Kinase: Pim-1 kinase is a proto-oncogene implicated in various cancers. The development of inhibitors for this kinase is an active area of research, and benzofuran-based compounds have been considered as potential scaffolds.

Farnesyl Transferase: Inhibition of farnesyl transferase is a strategy for the development of anticancer agents. The potential of benzofuran derivatives in this context has been explored.

Carbonic Anhydrase: Novel benzofuran-based carboxylic acid derivatives, including those with 2-methylbenzofuran and 5-bromobenzofuran (B130475) tails, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govacs.orgnih.govmdpi.combohrium.com Specifically, derivatives have shown submicromolar inhibitory activity against the cancer-related hCA IX isoform. nih.govnih.gov

HDAC6: Histone deacetylase 6 (HDAC6) is a target for various diseases, including cancer and neurodegenerative disorders. While specific studies on this compound are not available, the development of novel HDAC6 inhibitors has included diverse heterocyclic scaffolds, and some have been developed as fluorescent probes. nih.govdntb.gov.uanih.govdntb.gov.ua

The benzofuran scaffold is a common feature in compounds exhibiting antimicrobial activity. nih.govresearchgate.netresearchgate.net The introduction of a bromine atom into the benzofuran ring has been shown to enhance antibacterial and antifungal properties. nih.gov While specific studies focusing solely on this compound are limited, the broader class of brominated benzofuran derivatives has demonstrated significant potential in the development of new antimicrobial agents. For example, compounds with bromo substituents on the benzofuran ring have shown excellent antibacterial activity against various bacterial strains. nih.gov

A significant area of research for this compound and related structures is in the development of anti-tumor and cytotoxic agents. nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.gov Halogenated benzofuran derivatives, including those with bromine, have consistently shown potent cytotoxic activity against a range of cancer cell lines. mdpi.com

One study investigated the anticancer potential of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com The brominated derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant cytotoxic activity against several human cancer cell lines, as detailed in the table below. mdpi.com

Table 1: Cytotoxic Activity of a Brominated 2-Methylbenzofuran Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | 3.8 ± 0.5 |

| A549 | Lung | 3.5 ± 0.6 |

| SW620 | Colon | 10.8 ± 0.9 |

| PC3 | Prostate | 12.2 ± 1.5 |

| SW480 | Colon | 15.3 ± 1.8 |

| MDA-MB-231 | Breast | 17.4 ± 2.1 |

| HCT116 | Colon | 25.7 ± 3.2 |

Data from a study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com

Another study on benzofuran-based carboxylic acid derivatives, including a 5-bromobenzofuran derivative, demonstrated promising antiproliferative action against human breast cancer cell lines. nih.govnih.gov

Table 2: Antiproliferative Activity of a Brominated Benzofuran Derivative against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-bromobenzofuran derivative (9e) | MDA-MB-231 | 2.52 ± 0.39 |

| 5-bromobenzofuran derivative (9e) | MCF-7 | > 50 |

Data from a study on a specific 5-bromobenzofuran-based carboxylic acid derivative. nih.govnih.gov

These findings underscore the potential of the this compound scaffold as a promising starting point for the design and synthesis of novel and effective anti-tumor agents.

Potential Applications in Organic Material Science

The structural framework of this compound holds potential for the synthesis of novel organic materials with tailored electronic and photophysical properties. The benzofuran system is an electron-rich aromatic scaffold that can be incorporated into larger conjugated systems, which are the cornerstone of organic electronics.

While direct applications of this compound in organic material science are not extensively documented in dedicated studies, its potential can be inferred from the broader research on benzofuran-containing materials. The bromine atom on the this compound scaffold is particularly significant as it can be readily utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the construction of carbon-carbon bonds, allowing for the facile synthesis of conjugated polymers and small molecules.

For instance, by coupling this compound with appropriate boronic acids or organotin reagents, it is conceivable to synthesize polymers incorporating the 2-methylbenzofuran-7-yl unit into the polymer backbone. The electronic properties of such polymers could be fine-tuned by the choice of the co-monomer, potentially leading to materials with applications in:

Organic Light-Emitting Diodes (OLEDs): The benzofuran core can act as a building block for host materials or as part of the emissive layer in OLED devices. The ability to modify the structure via the bromo-substituent allows for the tuning of the material's HOMO/LUMO energy levels and emission color.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV devices, the this compound scaffold could contribute to the material's light-harvesting capabilities and charge transport properties.

Organic Field-Effect Transistors (OFETs): The planar structure of the benzofuran ring is conducive to intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. The introduction of various side chains at the 7-position could be used to control the morphology and solid-state packing of the resulting materials.

Further research is required to synthesize and characterize materials derived from this compound to fully elucidate their potential in organic material science.

Research in Agrochemical Development

The benzofuran scaffold is a known "privileged structure" in medicinal and agricultural chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the investigation of numerous benzofuran derivatives for their potential as agrochemicals, including insecticides, herbicides, and fungicides.

While specific studies focusing solely on the agrochemical applications of this compound are limited, the general insecticidal and fungicidal properties of substituted benzofurans suggest that derivatives of this compound could exhibit valuable biological activity. The bromo-substituent at the 7-position offers a convenient site for the introduction of various functional groups that could enhance the compound's efficacy and spectrum of activity.

For example, the carbofuran (B1668357) family of insecticides, which are carbamate (B1207046) esters of substituted 2,3-dihydro-2,2-dimethyl-7-benzofuranol, highlights the potential of the benzofuran core in agrochemical design. Although structurally different from this compound, the success of these compounds underscores the importance of the benzofuran nucleus.

Research in this area could involve the synthesis of a library of compounds derived from this compound, where the bromine atom is replaced with various amine, ether, thioether, or other functional groups. These new derivatives could then be screened for their activity against a range of agricultural pests and pathogens. Key areas of investigation would include:

Insecticidal Activity: Exploring the potential of this compound derivatives as neurotoxins or growth regulators in insects.

Fungicidal Activity: Investigating the efficacy of these compounds against economically important plant pathogenic fungi.

Herbicidal Activity: Assessing the potential of derivatives to inhibit plant growth or germination.

The development of new agrochemicals based on the this compound scaffold would require extensive structure-activity relationship (SAR) studies to optimize their biological activity, selectivity, and environmental profile.

Future Directions and Emerging Research Avenues for 7 Bromo 2 Methylbenzofuran Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving the development of green and sustainable methods for synthesizing complex molecules like 7-bromo-2-methylbenzofuran. Future research will prioritize the reduction of hazardous waste, energy consumption, and the use of non-renewable resources.

Key research trends in this area include:

Catalyst Innovation : There is a significant push towards replacing traditional stoichiometric reagents with more efficient catalytic systems. This includes the use of transition-metal catalysts such as palladium and copper, which can facilitate C-O and C-C bond formations in a more atom-economical manner. nih.govacs.org Recent studies have demonstrated one-pot syntheses of benzofuran (B130515) derivatives using copper iodide as a catalyst in eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol. acs.orgnih.gov The development of reusable catalysts, like palladium nanoparticles, further enhances the sustainability of these processes. organic-chemistry.org

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted organic synthesis are gaining traction as energy-efficient alternatives to conventional heating. These techniques can significantly reduce reaction times and improve yields, contributing to a greener synthetic profile.

Benign Solvent Systems : Research is moving away from volatile organic compounds (VOCs) towards greener alternatives. Water is being explored as a solvent for certain benzofuran syntheses, representing a highly sustainable option. organic-chemistry.org Deep eutectic solvents are also emerging as viable, environmentally benign reaction media. acs.orgnih.gov

Catalyst-Free Approaches : An intriguing area of development is the catalyst-free synthesis of benzofurans. Certain methodologies leverage the inherent reactivity of starting materials, such as hydroxyl-substituted aryl alkynes and sulfur ylides, to achieve cyclization without the need for a metal catalyst, thereby simplifying purification and reducing environmental impact. nih.gov

| Synthetic Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Catalysis | Stoichiometric reagents, harsh acids/bases | Transition-metal catalysts (Cu, Pd), reusable nanoparticles nih.govorganic-chemistry.org | Higher atom economy, lower waste, catalyst recycling |

| Solvents | Volatile organic compounds (e.g., Toluene (B28343), DMF) | Water, Deep Eutectic Solvents (DES) acs.orgnih.govorganic-chemistry.org | Reduced toxicity, improved safety, lower environmental impact |

| Energy | Conventional reflux heating | Microwave irradiation, ultrasound | Reduced reaction times, lower energy consumption |

| Reaction Design | Multi-step synthesis with isolated intermediates | One-pot, tandem, or domino reactions acs.orgresearchgate.net | Increased efficiency, reduced solvent and energy use |

High-Throughput Derivatization for Library Generation

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov High-throughput synthesis and the generation of chemical libraries are essential for efficiently exploring the chemical space around the this compound core to identify new lead compounds in drug discovery. nih.gov

Future efforts will focus on:

Diversity-Oriented Synthesis (DOS) : The development of robust chemical transformations that allow for the creation of a wide range of derivatives from a common starting material is crucial. scilit.comacs.org For this compound, the bromine atom at the C7 position is a prime handle for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a vast array of aryl, alkyl, and alkynyl groups. organic-chemistry.orgrsc.org

Parallel Synthesis Platforms : Automated synthesis platforms will be increasingly employed to rapidly generate arrays of analogs. By reacting this compound with a collection of diverse building blocks (e.g., boronic acids, amines, alkynes) in parallel, researchers can quickly produce libraries of hundreds or thousands of distinct compounds for biological screening. scilit.comresearchgate.net

Scaffold Decoration : Beyond the C7 position, other sites on the benzofuran ring, such as the C3 position and the 2-methyl group, can be functionalized. For example, electrophilic substitution reactions or lithiation followed by quenching with an electrophile could introduce further diversity. This multi-pronged approach to derivatization will be key to generating comprehensive libraries.